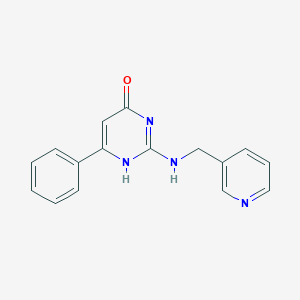
6-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “6-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-4-one” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “6-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-4-one” involves specific reaction conditions and reagents. The detailed synthetic route typically includes steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often involving catalysts to enhance the reaction rate.
Purification: The product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves:
Batch or Continuous Processing: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “6-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents under specific conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate certain reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Wissenschaftliche Forschungsanwendungen
Compound “6-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-4-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of compound “6-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors on the cell surface or within the cell.
Modulating Pathways: The compound influences various biochemical pathways, leading to its observed effects.
Enzyme Inhibition or Activation: It may inhibit or activate certain enzymes, altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a similar molecular weight and chemical properties.
Compound C: Exhibits similar biological activities but with different potency.
Uniqueness: Compound “6-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-4-one” is unique due to its specific chemical structure, which imparts distinct properties and activities
Eigenschaften
IUPAC Name |
6-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-15-9-14(13-6-2-1-3-7-13)19-16(20-15)18-11-12-5-4-8-17-10-12/h1-10H,11H2,(H2,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWLDKDUJTUQLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














